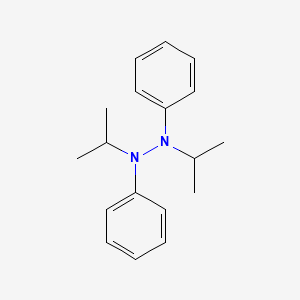![molecular formula C9H15BrN2O2 B13935882 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The specific structure of 2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) includes a spiro linkage between a piperidine and a pyrrolidine ring, with a hydrobromide salt form
Méthodes De Préparation
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be achieved through several synthetic routes. One common method involves the reaction of a suitable piperidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors and enzymes makes it a candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be compared with other spiro compounds, such as:
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrN2O2 |
|---|---|
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C9H14N2O2.BrH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
Clé InChI |
ADLYNVULCRHQRW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2(C1=O)CCNCC2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


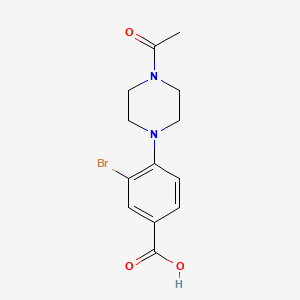
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
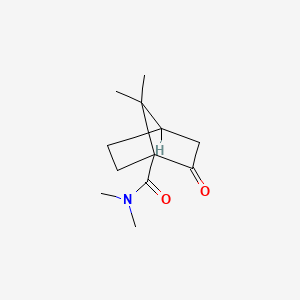
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
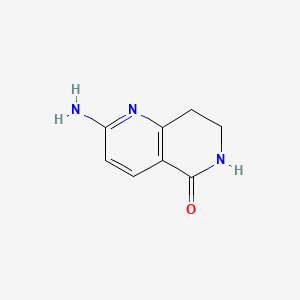
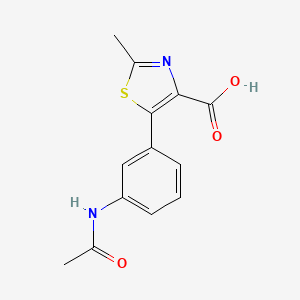
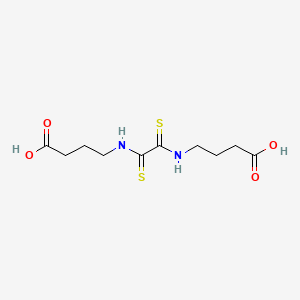
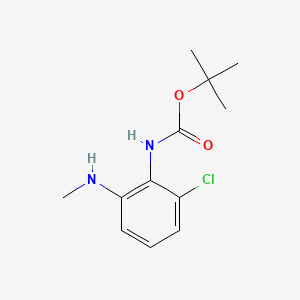


![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)


